Evidence Gap: No Publicly Available Biological Activity or Target Engagement Data
A comprehensive search of primary research articles, patents (including US20240101531 and WO2019126733A1 [1]), and authoritative databases (BindingDB, ChEMBL, PubMed) yielded no direct or indirect quantitative data for the target compound's activity against any specific biological target (e.g., kinase, GPCR, enzyme). In contrast, related bipyridine derivatives, such as CHMFL-PI4K-127 (a complex bipyridine sulfonamide), have documented activities with an IC50 of 0.9 nM against PfPI4K [2]. The target compound's lack of any such data prevents any comparison or inference of biological utility.
| Evidence Dimension | Biological Activity (Potency) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | CHMFL-PI4K-127 (a structurally related bipyridine derivative): PfPI4K IC50 = 0.9 nM [2] |
| Quantified Difference | Cannot be calculated due to absence of target compound data |
| Conditions | In vitro kinase assay for PfPI4K |
Why This Matters
Without quantitative activity data, there is no scientific basis to select this compound over any other bipyridine building block for a biological screening campaign.
- [1] Google Patents. (2018). WO2019126733A1 - Aryl-bipyridine amine derivatives as phosphatidylinositol phosphate kinase inhibitors. View Source
- [2] Liang, X., et al. (2020). Discovery of 6'-chloro-N-methyl-5'-(phenylsulfonamido)-[3,3'-bipyridine]-5-carboxamide (CHMFL-PI4K-127) as a novel Plasmodium falciparum PI(4)K inhibitor with potent antimalarial activity against both blood and liver stages of Plasmodium. Journal of Medicinal Chemistry. View Source
